7-Methylhexadec-7-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
40663-81-8 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
7-methylhexadec-7-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h13H,3-12,14-15H2,1-2H3,(H,18,19) |
InChI Key |
ALJOJLIRBPKVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(C)CCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of 7 Methylhexadec 7 Enoic Acid
Biological Sources and Isolation
7-Methylhexadec-7-enoic acid has been isolated from a diverse array of organisms, with a significant presence in marine ecosystems. Its discovery in these sources has prompted further investigation into its ecological and physiological roles.
The marine environment is a rich reservoir of unique fatty acids, including this compound. This compound has been identified in several marine species, spanning from invertebrates to large marine mammals.
The compound is particularly abundant in certain species of non-symbiotic (azooxanthellate) corals. For instance, in soft corals of the Dendronephthya genus, this compound can constitute up to 7.3% of the total fatty acids. This is significantly higher than its concentration in symbiotic (zooxanthellate) corals, where it is found at levels of 1.1% or less. The higher concentration in non-symbiotic corals suggests a potential adaptive mechanism related to the absence of photosynthetic symbionts.
Marine sponges are another significant source of this compound. Notably, it was isolated from the Caribbean sponge Amphimedon complanata. tandfonline.comtandfonline.com The presence of this and other unusual fatty acids in sponges highlights their complex lipid biochemistry and their potential as a source for novel natural products. tandfonline.comacs.org
This fatty acid is also found in cetaceans, specifically in the oil of the sperm whale (Physeter macrocephalus). nih.gov Analysis of sperm whale oils from both the northern and southern hemispheres revealed the presence of this compound, with concentrations ranging from 0.23% to 0.68%. nih.gov Its occurrence in these large marine animals points to its distribution through the marine food web. csic.esunipd.it
The sea cucumber, Holothuria mexicana, has been identified as another marine invertebrate containing this compound. nih.gov Investigation of its phospholipid fatty acid composition led to the identification of this compound, alongside other interesting fatty acids. nih.gov The origin of this acid in Holothuria mexicana is thought to be microbial.
The biosynthesis of this compound is not limited to marine animals; it is also believed to be of microbial origin. For example, its presence in the sea cucumber Holothuria mexicana and the bacterium Vibrio alginolyticus suggests that bacteria are likely producers of this fatty acid. This indicates a broader distribution of the compound within marine microbial communities, which may then be transferred up the food chain.
Interactive Data Table: Occurrence of this compound in Various Organisms
| Organism Category | Specific Organism | Reported Concentration (% of total fatty acids) |
| Corals | Dendronephthya spp. (non-symbiotic) | Up to 7.3% |
| Symbiotic corals | ≤1.1% | |
| Sponges | Amphimedon complanata | Present tandfonline.comtandfonline.com |
| Cetaceans | Physeter macrocephalus (sperm whale) | 0.23% - 0.68% nih.gov |
| Marine Invertebrates | Holothuria mexicana (sea cucumber) | Present nih.gov |
| Microbial Taxa | Vibrio alginolyticus | Implied presence |
Microbial Taxa
Fungi
Morchella importuna : Comprehensive studies on the fatty acid profiles of various morel species, including Morchella importuna, have been conducted. nih.govtandfonline.com These analyses consistently show that the dominant fatty acids are linoleic acid and oleic acid, with other common fatty acids like palmitic and stearic acid also present. nih.govtandfonline.com Based on the available literature, this compound has not been detected in the lipid composition of Morchella importuna. nih.govtandfonline.comresearchgate.net
Algae
Chlorella sorokiniana : The fatty acid composition of the microalga Chlorella sorokiniana has been extensively studied, particularly for its nutritional and biofuel potential. mdpi.comukm.my These studies provide detailed profiles, which consistently identify palmitic acid, oleic acid, linoleic acid, and α-linolenic acid as the most significant components. mdpi.comnih.gov In the reviewed scientific literature detailing its lipid profile, this compound is not reported as a constituent. mdpi.comukm.mynih.govspandidos-publications.com
Plant Kingdom
The occurrence of this compound in the plant kingdom is rare and appears to be limited to specific terrestrial species, with no current reports of its presence in the studied aquatic plants.
Terrestrial Plants
Ballota nigra subsp. anatolica : The compound this compound has been reported to be present in Ballota nigra subsp. anatolica, a plant belonging to the Lamiaceae family. nih.gov In plants, its presence is thought to be associated with antimicrobial secondary metabolites. nih.gov
Aquatic Plants
Spirodela polyrhiza and Lemna minor : The fatty acid compositions of these common duckweed species have been well-documented. frontiersin.orgnih.govnih.gov The profiles are typically dominated by palmitic acid, linoleic acid, and α-linolenic acid, which together can constitute over 80% of the total fatty acids. nih.govfrontiersin.org Despite detailed analyses, the presence of this compound has not been reported in either Spirodela polyrhiza or Lemna minor. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net
Interactive Data Table: Occurrence of this compound
Ecological and Taxonomic Distribution Patterns
The distribution of this compound reveals distinct patterns linked to environment and taxonomy. The compound is predominantly identified in marine organisms, including sponges, corals, and cetaceans. nih.gov This prevalence in marine ecosystems, as opposed to its general absence in terrestrial plants, suggests the existence of marine-specific biosynthetic pathways, likely of microbial origin. nih.gov
Within marine fauna, its concentration can vary significantly even between closely related species. For instance, in corals, this compound is found in substantially higher amounts in non-symbiotic (azooxanthellate) species compared to those that host photosynthetic symbionts. This has led to the hypothesis that the fatty acid may play a role in adapting cell membranes to different environmental conditions, such as temperature, by influencing their fluidity. nih.gov In the few terrestrial plants where it has been found, such as Ballota nigra subsp. anatolica, its presence is linked to the production of antimicrobial secondary metabolites, suggesting a defensive role. nih.gov
The Chemistry of this compound: Natural Sources and Environmental Distribution
Biosynthesis and Metabolic Pathways of 7 Methylhexadec 7 Enoic Acid
Enzymatic Pathways and Mechanistic Elucidation
The biosynthesis of this fatty acid is governed by specific enzymes that catalyze the introduction of its characteristic methyl group and the formation of its double bond.
The introduction of a methyl group onto a fatty acid chain is a critical step that can occur through several enzymatic mechanisms. In the biosynthesis of branched-chain fatty acids, the methyl branch is typically introduced either at the initiation of synthesis or during the elongation phase. ontosight.ai
One common mechanism involves the use of a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. wikipedia.org For instance, 2-methylpropanyl-CoA (from valine) or 3-methylbutyryl-CoA (from leucine) can serve as starter units for the fatty acid synthase (FASN) complex. wikipedia.org
Alternatively, a methyl group can be incorporated during the chain elongation process. This is often accomplished by the enzyme fatty acid synthase, which can exhibit promiscuity by utilizing methylmalonyl-CoA instead of the usual malonyl-CoA as the two-carbon donor. nih.govresearchgate.net This results in the addition of a methyl-branched unit to the growing acyl chain. Another pathway involves methyltransferases, which catalyze the transfer of a methyl group from a donor molecule like S-adenosylmethionine (SAM) to a specific position on the fatty acid chain. ontosight.ai
Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis
| Enzyme | Function | Substrate(s) | Product |
|---|---|---|---|
| Branched-chain α-keto acid decarboxylase (BCKA) | Produces branched-chain primers for fatty acid synthesis. wikipedia.org | α-keto acids (from valine, leucine, isoleucine) | Branched-chain acyl-CoAs |
| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain; can incorporate methyl branches. nih.gov | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Saturated or methyl-branched fatty acids |
| Methyltransferase | Adds a methyl group to the fatty acid chain. ontosight.ai | S-adenosylmethionine (SAM), Fatty acid acceptor | Methyl-branched fatty acid |
| Acyl-CoA Desaturase | Introduces a double bond into the fatty acid chain. nih.gov | Acyl-CoA, O2, NAD(P)H | Monounsaturated fatty acid |
The geometry of the double bond in 7-Methylhexadec-7-enoic acid is crucial for its biological function. The formation of a specific stereoisomer, such as the (E)-configuration (trans), is dictated by the high stereospecificity of the enzymes involved. masterorganicchemistry.comkhanacademy.org While the precise enzyme responsible for creating the Δ7 double bond in this specific molecule is not definitively identified in the literature, the process is generally catalyzed by a class of enzymes known as fatty acid desaturases. nih.gov
These enzymes typically introduce double bonds at specific positions with a defined stereochemistry (cis or trans). The synthesis of the (E)-isomer of the closely related 7-methylhexadec-6-enoic acid has been achieved chemically through methods like the Claisen orthoester rearrangement, which is known for its high stereoselectivity, underscoring the importance of precise geometric control. tandfonline.comtandfonline.com In a biological context, this level of control is achieved by the enzyme's active site, which orients the substrate fatty acid in a precise manner to ensure the double bond is formed with the correct (E)-configuration.
The biosynthesis of a C16 fatty acid backbone is a fundamental process in lipid metabolism. De novo synthesis typically yields palmitic acid (16:0). researchgate.net To produce this compound, this or a similar precursor must undergo modification. The process involves two key stages: chain elongation and desaturation.
Chain elongation systems, located primarily in the endoplasmic reticulum and mitochondria, are responsible for extending fatty acids beyond the C16 length of palmitate. researchgate.netijs.si These systems add two-carbon units to the growing acyl-CoA chain, with malonyl-CoA serving as the donor in the endoplasmic reticulum. ijs.si
Following the establishment of the 16-carbon chain, a desaturase enzyme introduces the double bond. Fatty acid desaturases are a family of enzymes that catalyze the formation of double bonds in fatty acyl chains. nih.govresearchgate.net A specific Δ7-desaturase would act on a 7-methylhexadecanoyl-CoA precursor to yield the final product. The timing of methylation versus desaturation—whether the methyl group is added before or after the double bond is formed—is a key mechanistic detail that requires further investigation.
Precursor Incorporation Studies in Biological Systems
To elucidate the biosynthetic origins of this compound, precursor incorporation studies using isotopically labeled compounds are essential. While specific studies on this molecule are scarce, the methodology is well-established for other branched-chain fatty acids. researchgate.net Such experiments involve feeding an organism a labeled precursor (e.g., an amino acid or a short-chain fatty acid) and then analyzing the fatty acid profile to detect the label's incorporation.
For example, feeding experiments with labeled valine or isobutyric acid could confirm whether these serve as primers for its synthesis. Similarly, labeled methionine could trace the origin of the methyl group if a methyltransferase is involved.
Table 2: Hypothetical Precursor Incorporation for this compound Biosynthesis
| Labeled Precursor Fed | Expected Labeled Position in this compound | Implied Biosynthetic Pathway |
|---|---|---|
| [¹³C]-Methyl-Methionine | Methyl group at C-7 | Methylation via SAM-dependent methyltransferase |
| [¹³C]-Isobutyrate | Carbon backbone (if used as a primer) | Priming with a valine-derived unit |
| [¹³C]-Propionate | Carbon backbone (if incorporated via methylmalonyl-CoA) | Elongation using methylmalonyl-CoA |
This table is a hypothetical representation to illustrate the principles of precursor incorporation studies.
Comparative Biosynthetic Analyses Across Organisms
This compound and related branched-chain unsaturated fatty acids are predominantly found in marine organisms, including sponges, corals, and certain bacteria. tandfonline.comasm.org The prevalence of these compounds in marine taxa, and their general absence in terrestrial plants, points to marine-specific biosynthetic pathways.
In many marine invertebrates, the synthesis of such unusual fatty acids is often attributed to symbiotic microorganisms. Bacteria possess diverse fatty acid synthesis mechanisms, including the use of branched-chain primers and the ability to produce a wide array of monounsaturated fatty acids, which supports the hypothesis of a microbial origin. wikipedia.orgasm.org For example, the fatty acid profiles of bacteria like Desulfovibrio desulfuricans are rich in various iso and anteiso branched-chain fatty acids. asm.org
Comparing these systems, the biosynthesis in bacteria is well-characterized and often involves a Type II fatty acid synthase system and specific desaturases. In contrast, the pathways in marine invertebrates are less understood and may represent a combination of endogenous synthesis and uptake from microbial symbionts.
Hypothesized Metabolic Fates and Turnover in Non-Human Biological Systems
Once synthesized, this compound is incorporated into cellular structures or further metabolized. Its primary hypothesized fate is its incorporation into the phospholipids (B1166683) of cell membranes. The presence of the methyl branch introduces a kink in the acyl chain, which disrupts close packing of the lipid molecules. acs.org This increases membrane fluidity, a crucial adaptation for organisms living in cold marine environments, such as deep-water corals. acs.org
The turnover of this fatty acid would involve its release from membranes by phospholipases and subsequent degradation. The degradation of branched-chain fatty acids can be more complex than that of their straight-chain counterparts. The methyl group at an odd-numbered carbon can pose a challenge for the standard β-oxidation pathway. Specialized enzymes may be required to bypass this blockage, analogous to the α-oxidation pathway used for the degradation of phytanic acid.
Furthermore, as an unsaturated fatty acid, it may be susceptible to oxidative degradation through autoxidation or enzymatic processes, potentially leading to a variety of oxidized products in aquatic environments. theses.fr It could also serve as a precursor for the synthesis of other bioactive secondary metabolites, a common occurrence for unusual fatty acids in marine organisms. mdpi.com
Chemical Synthesis and Stereochemical Control of 7 Methylhexadec 7 Enoic Acid
Total Synthesis Methodologies
The construction of 7-Methylhexadec-7-enoic acid has been accomplished through strategic applications of powerful carbon-carbon bond-forming and olefination reactions.
A primary strategy for the stereoselective synthesis of the title compound involves the Claisen rearrangement, a powerful rsc.orgrsc.org-sigmatropic rearrangement for carbon-carbon bond formation. libretexts.orguchicago.edu Specifically, the Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, has been effectively employed. libretexts.orgjk-sci.com This method is particularly advantageous for creating trans-trisubstituted olefinic bonds with high stereoselectivity. jk-sci.com
In a reported synthesis, the key step involves the Claisen orthoester rearrangement of a tertiary allylic carbinol intermediate. tandfonline.com This intermediate is prepared by reacting methyl vinyl ketone with n-nonylmagnesium bromide. tandfonline.com The crude alcohol is then heated with an orthoester, which triggers the rearrangement to yield a γ,δ-unsaturated ester. libretexts.orgtandfonline.com This reaction establishes the desired (E)-geometry of the trisubstituted double bond with high stereoisomeric purity, reported to be around 95%. tandfonline.com The reliability and high stereoselectivity of this reaction make it a cornerstone in the synthesis of this and related natural products. uchicago.edutandfonline.com
Table 1: Key Steps in Claisen Rearrangement Route
| Step | Reactants | Key Reagent/Reaction | Product | Purpose |
| 1 | Methyl vinyl ketone, n-nonylmagnesium bromide | Grignard Reaction | Tertiary allylic carbinol | Formation of the alcohol precursor for rearrangement. tandfonline.com |
| 2 | Tertiary allylic carbinol | Claisen Orthoester Rearrangement | Olefinic ester (e.g., ethyl ester) | Stereoselective construction of the trisubstituted double bond. tandfonline.com |
| 3 | Olefinic ester | Alkaline Hydrolysis | This compound | Conversion of the ester to the final carboxylic acid. tandfonline.com |
The Wittig reaction is a fundamental and widely used method for synthesizing alkenes from carbonyl compounds and a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgthermofisher.com This reaction is highly versatile for constructing olefinic moieties within a target molecule. lumenlearning.commasterorganicchemistry.com
In the synthesis of this compound, a variant of the Wittig reaction, the Wittig-Horner (or Horner-Wadsworth-Emmons) olefination, is utilized for a two-carbon homologation. tandfonline.com After the Claisen rearrangement establishes the core structure, the resulting ester is reduced to an alcohol and then oxidized to an aldehyde. tandfonline.com This aldehyde is then subjected to a Wittig-Horner reaction to introduce a conjugated alkenoic ester, effectively extending the carbon chain. tandfonline.com The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides typically favor the formation of (E)-alkenes. wikipedia.org
Table 2: Wittig-Horner Olefination Step
| Precursor | Wittig-type Reagent | Product of Olefination | Subsequent Step |
| Aldehyde derived from the Claisen product tandfonline.com | Phosphonate ylide (e.g., triethyl phosphonoacetate) | α,β-unsaturated ester tandfonline.com | Regioselective reduction of the conjugated double bond tandfonline.com |
While the Claisen and Wittig reactions are well-documented for this specific synthesis, other modern organic chemistry methods could serve as alternative strategies. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for forming carbon-carbon bonds, including those that constitute an alkene. These methods offer alternative pathways for connecting different fragments of the molecule.
Furthermore, olefin metathesis has emerged as a highly versatile strategy for the formation of double bonds. A cross-metathesis reaction between two simpler alkenes could potentially form the desired carbon skeleton and the double bond in a single step, often with high stereocontrol depending on the catalyst used. Alkylation of a suitable enolate or a related nucleophile with an appropriate electrophile represents another fundamental approach to building the carbon backbone before the introduction of the olefin via an elimination reaction.
Stereoselective and Enantioselective Synthesis
Where chirality is a factor, the synthesis must address the formation of specific stereoisomers. This can be achieved either by separating a racemic mixture or by directly synthesizing the desired enantiomer.
Kinetic resolution is a common technique used to separate a mixture of enantiomers. nih.gov Lipase-catalyzed esterification is a particularly effective method for this purpose. mdpi.com Lipases are enzymes that can selectively catalyze the acylation or esterification of one enantiomer in a racemic mixture at a much faster rate than the other. researchgate.net
In a typical lipase-catalyzed resolution, a racemic alcohol is treated with an acyl donor in the presence of a lipase (B570770) (such as Candida antarctica lipase B, CALB). nih.gov The enzyme selectively converts one enantiomer into its ester, leaving the other enantiomer unreacted. The resulting mixture of the esterified product and the unreacted alcohol can then be separated by standard chromatographic techniques. This method is widely appreciated for its mild reaction conditions and high enantioselectivity. researchgate.net While a specific application to this compound precursors is not prominently documented, this technique is broadly applicable to chiral alcohols that could serve as intermediates in its synthesis. mdpi.com
Table 3: Principle of Lipase-Catalyzed Kinetic Resolution
| Starting Material | Catalyst | Acyl Donor | Outcome | Separation |
| Racemic Mixture (R/S enantiomers of an alcohol intermediate) | Lipase (e.g., CALB, PPL) nih.govmdpi.com | Vinyl acetate (B1210297) or an acid | Selective esterification of one enantiomer (e.g., R-alcohol -> R-ester) | Unreacted S-alcohol and the newly formed R-ester are separated. |
Asymmetric catalysis aims to directly synthesize a single, desired enantiomer of a chiral product, avoiding the need for resolution of a racemic mixture. princeton.edu This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. In the context of olefin synthesis, asymmetric catalysis can be applied to various reactions, including hydrogenations, cycloadditions, or metal-catalyzed bond formations, to create chiral centers with high enantiomeric excess. princeton.eduresearchgate.net
For example, an asymmetric variant of a catalytic reaction could be used to establish a chiral center adjacent to the double bond or to perform an enantioselective olefination. The development of chiral catalysts, both metal-based and organocatalytic, has provided powerful tools for constructing complex chiral molecules. princeton.edu While the literature found does not detail a specific asymmetric catalytic route to this compound, this field represents a frontier in modern organic synthesis that offers potential future pathways to enantiomerically pure versions of this and other chiral fatty acids. researchgate.net
Synthetic Routes to Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is an area with limited specific documentation in publicly available scientific literature. While general synthetic methods for fatty acids and their derivatives are well-established, detailed research focusing on the creation of a diverse library of compounds based on the this compound scaffold is not extensively reported. However, information on simple derivatives and synthetic strategies for structurally related compounds provides insight into potential synthetic pathways.
One of the most straightforward derivatives is the methyl ester of the parent acid. Both the (Z) and (E) isomers of 7-hexadecenoic acid methyl ester are known compounds, suggesting that standard esterification methods, such as Fischer esterification using methanol (B129727) under acidic conditions, could be applied to this compound to yield its corresponding methyl ester. nih.govchemspider.com These methyl esters are valuable for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), and as intermediates for the synthesis of other derivatives. researchgate.net
For the synthesis of analogues with modifications to the carbon chain, established oleochemical reactions can be considered. For instance, creating analogues with different alkyl substitutions at the 7-position would likely involve a multi-step synthesis starting from smaller building blocks, potentially utilizing organometallic coupling reactions to construct the carbon skeleton.
A relevant synthetic strategy is highlighted by the synthesis of a positional isomer, 7-methyl-6-hexadecenoic acid. evitachem.com One of the key steps in the synthesis of this related compound involves the Wittig reaction. evitachem.com This powerful carbon-carbon double bond-forming reaction utilizes a phosphonium ylide to react with an aldehyde or ketone. In the context of synthesizing analogues of this compound, a similar approach could be envisioned. For example, the reaction of a suitable seven-carbon phosphonium ylide with a ten-carbon aldehyde could theoretically construct the sixteen-carbon backbone with the double bond at the desired position. The geometry of the resulting double bond (E or Z) can often be controlled by the choice of reagents and reaction conditions, a crucial aspect of stereochemical control in lipid synthesis.
Stereochemical control is a critical consideration in the synthesis of fatty acid analogues, particularly concerning the geometry of the double bond. For Wittig-type reactions, the use of stabilized or non-stabilized ylides and the presence or absence of lithium salts can influence the E/Z selectivity of the resulting alkene. Other olefination reactions, such as the Horner-Wadsworth-Emmons reaction, can also offer a high degree of stereocontrol, typically favoring the formation of (E)-alkenes.
| Compound Name | Molecular Formula | Isomer |
| Methyl (Z)-7-hexadecenoate | C₁₇H₃₂O₂ | Z |
| Methyl (E)-7-hexadecenoate | C₁₇H₃₂O₂ | E |
Biological Function and Role in Non Human Systems
Cellular and Subcellular Functions
In poikilothermic organisms, such as cold-water corals, maintaining membrane fluidity in low-temperature environments is crucial for cellular function. The composition of fatty acids within the cell membrane is a key factor in this adaptation. While direct studies on the specific role of 7-Methylhexadec-7-enoic acid in the membrane biophysics of cold-water corals are limited, the presence of branched-chain fatty acids (BCFAs) in these organisms suggests a significant function in modulating membrane fluidity.
The introduction of methyl branching in a fatty acid chain, as seen in this compound, disrupts the tight packing of acyl chains in the phospholipid bilayer of the cell membrane. This disruption increases the membrane's fluidity, which is essential for the proper functioning of membrane-bound proteins and for cellular processes such as transport and signaling, especially at low temperatures that would otherwise cause the membrane to become more rigid. In bacteria, BCFAs are known to increase membrane fluidity, and a similar role is proposed in marine invertebrates.
Research on the fatty acid composition of cold-water soft corals has revealed a complex mixture of fatty acids, including various polyunsaturated and branched-chain fatty acids. While specific data on the concentration of this compound is not extensively detailed in broad studies, its structural characteristics are consistent with a role in maintaining membrane fluidity in these organisms.
Table 1: General Fatty Acid Composition of a Representative Cold-Water Soft Coral
| Fatty Acid Type | Representative Fatty Acids | General Function in Membranes |
| Saturated Fatty Acids (SFAs) | Palmitic acid (16:0), Stearic acid (18:0) | Provide membrane rigidity |
| Monounsaturated Fatty Acids (MUFAs) | Oleic acid (18:1n-9) | Increase membrane fluidity |
| Polyunsaturated Fatty Acids (PUFAs) | Eicosapentaenoic acid (20:5n-3), Docosahexaenoic acid (22:6n-3) | Significantly increase membrane fluidity; precursors for signaling molecules |
| Branched-Chain Fatty Acids (BCFAs) | e.g., this compound | Disrupt packing of acyl chains, increasing fluidity |
This table provides a generalized overview. The exact composition can vary between species and environmental conditions.
While the direct role of this compound in intracellular signaling is yet to be fully elucidated, it is hypothesized to participate in signaling pathways, similar to other fatty acids. Free fatty acids and their derivatives are known to act as signaling molecules that regulate a multitude of cellular processes.
It is plausible that this compound, or its metabolites, could act as ligands for nuclear receptors or modulate the activity of enzymes involved in signaling cascades. For instance, some fatty acids can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate genes involved in lipid metabolism and inflammation.
Furthermore, the incorporation of this compound into the phospholipid membrane can influence the formation of lipid rafts and the localization and function of signaling proteins. The unique structure of this branched-chain fatty acid may lead to the formation of specific lipid microdomains that facilitate or inhibit certain signaling events. However, these proposed mechanisms remain speculative and require further investigation to be confirmed.
Lipids are a primary form of energy storage in many marine organisms due to their high energy density. Fatty acids, stored as triacylglycerols, provide a crucial energy reserve that can be mobilized during periods of low food availability or high energy demand, such as reproduction and growth.
The presence of this and other unusual fatty acids in the lipid reserves of marine organisms also reflects their dietary intake and the unique biochemical pathways present in marine food webs.
Inter-organismal Interactions and Ecological Significance
The fatty acid composition of corals is influenced by their symbiotic relationship with dinoflagellates of the family Symbiodiniaceae (zooxanthellae). In this mutualistic relationship, the algae provide the coral host with photosynthetically derived nutrients, including fatty acids. Research has shown that there can be a transfer of fatty acids from the coral host to their symbiotic dinoflagellates, indicating a complex interplay of lipid metabolism within the holobiont. nih.gov
This compound has been identified in azooxanthellate (non-symbiotic) soft corals. The distinct fatty acid profiles of azooxanthellate corals compared to their zooxanthellate counterparts suggest different dietary sources and metabolic pathways. The presence of specific branched-chain fatty acids in azooxanthellate corals may be indicative of a diet that includes bacteria, as bacteria are a known source of such fatty acids.
Recent studies have highlighted the role of fatty acid derivatives in mediating interactions between organisms and their associated microbial communities. A notable example is the stimulation of nitrogen removal by the compound Methyl (Z)-7-hexadecenoate, the methyl ester of a closely related isomer of this compound. This compound, found in the root exudates of duckweed, was shown to enhance the nitrogen removal efficiency of the denitrifying bacterium Pseudomonas fluorescens. nih.gov
The release of such compounds by marine invertebrates, including corals, could shape the composition and function of their associated microbiome, which is known to be crucial for the health and resilience of the host. This form of chemical communication through fatty acid metabolites represents an important aspect of the ecological significance of this compound.
Table 2: Research Findings on a Related Compound
| Compound | Source Organism | Interacting Microorganism | Observed Effect | Reference |
| Methyl (Z)-7-hexadecenoate | Duckweed (Spirodela polyrrhiza and Lemna minor) | Pseudomonas fluorescens | Stimulation of nitrogen removal efficiency | nih.gov |
Allelochemical Properties and Interspecies Chemical Communication
While direct research on the allelochemical properties of this compound is specific, the functions of structurally related fatty acids provide a strong basis for understanding its potential role in interspecies chemical communication. Fatty acids and their derivatives are known to act as signaling molecules in various ecosystems. The unique structural features of this compound—both a branch point and a site of unsaturation—likely confer a high degree of specificity to its interactions.
Table 1: Examples of Bioactive Fatty Acids in Interspecies Communication
| Compound Name | Structural Features | Organism Source (Example) | Known Allelochemical/Biological Effect |
|---|---|---|---|
| 3-hydroxy-7-mercaptohept-4-enoic acid | Hydroxyl, Thiol, Unsaturation | Symploca sp. (Marine Cyanobacterium) | Component of a potent cytotoxic depsipeptide mdpi.com |
| 2,2-dimethyl-3-hydroxy-7-octynoic acid | Dimethyl branch, Hydroxyl, Alkyne group | Lyngbya majuscula (Marine Cyanobacterium) | Exhibits moderate antimycobacterial activity mdpi.com |
| (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid | Dichloro, Hydroxyl, Dimethyl branch | Marine Lipopeptides | Demonstrates strong hypolipemic activity mdpi.com |
Role as a Biomarker or Diagnostic Lipid in Environmental Microbiology
The analysis of fatty acid profiles is a cornerstone of environmental microbiology, used to identify microbial species and assess the physiological state of communities. Branched-chain fatty acids (BCFAs) and monounsaturated fatty acids (MUFAs) are particularly valuable as biomarkers. nih.gov BCFAs are characteristic of specific bacterial groups, while the degree and position of unsaturation can indicate physiological responses to environmental stressors like temperature changes. nih.gov
Given its structure as a branched monounsaturated fatty acid, this compound could serve as a highly specific biomarker. Its presence in an environmental sample (e.g., soil, sediment, or a biofilm) would suggest the existence of a particular microbial population capable of its synthesis. For example, the ratio of trans to cis isomers of the fatty acid vaccenic acid is used as a biomarker for bacterial stress in sea ice. ird.fr Similarly, the detection and quantification of this compound could provide insights into the metabolic status and environmental conditions of specific microbial ecosystems.
Table 2: Fatty Acids as Microbial and Environmental Biomarkers
| Biomarker Type | Structural Characteristic | Information Provided | Example Compound(s) |
|---|---|---|---|
| Bacterial Group Indicator | Branched chains (iso- and anteiso-) | Presence of specific bacterial groups (e.g., Bacillus) nih.gov | Anteiso-branched fatty acids |
| Environmental Stress Indicator | trans/cis isomer ratio of unsaturated fatty acids | Indicates physiological stress in bacteria ird.fr | Vaccenic acid |
| Algal vs. Zooplankton Indicator | Specific sterol ratios | Distinguishes between sympagic algae and phytoplankton/zooplankton ird.fr | Desmosterol/Brassicasterol ratio |
| Bacterial Oxidation Activity | Hydroxylated unsaturated fatty acids | Presence of specific enzymatic oxidation processes ird.fr | 10-hydroxyhexadec-8(trans)-enoic acid |
Comparative Biological Activity of Branched and Unsaturated Fatty Acid Analogues
The biological activity of a fatty acid is profoundly influenced by its structure, specifically its chain length, branching, and degree of unsaturation. nih.gov These features determine how fatty acids are incorporated into cell membranes and, consequently, affect the membrane's physical properties such as fluidity. nih.govwikipedia.org
Unsaturation : The cis double bond in this compound introduces a "kink" in the hydrocarbon chain. wikipedia.org This bend prevents the fatty acids from packing tightly together, thereby increasing the fluidity of the cell membrane. nih.govnih.gov This is a crucial adaptation for microorganisms living in cold environments, as it helps maintain membrane function at low temperatures. nih.gov
Branching : The methyl group at the C7 position also disrupts the orderly packing of acyl chains. This branching lowers the melting point of the fatty acid compared to its straight-chain counterpart and further contributes to membrane fluidity. nih.gov
The combination of both branching and unsaturation in this compound results in a molecule that can significantly enhance membrane fluidity, more so than analogues that are only branched or only unsaturated. This structural combination makes it particularly effective for organisms needing to adapt to variable or extreme environmental conditions.
Table 3: Comparative Effects of Fatty Acid Structural Features on Membrane Properties
| Fatty Acid Type | Example | Chain Packing | Membrane Fluidity | Melting Point |
|---|---|---|---|---|
| Saturated, Straight-Chain | Stearic Acid | Tight | Low | High |
| Unsaturated, Straight-Chain | Oleic Acid | Loose (kinked) | High | Low |
| Saturated, Branched-Chain | Isostearic Acid | Disrupted | Intermediate-High | Lower than straight-chain |
| Unsaturated, Branched-Chain | This compound | Very Loose (kinked & disrupted) | Very High | Very Low |
Chromatographic Separation Techniques
Chromatography is fundamental to isolating this compound from complex mixtures, a critical step preceding its identification and quantification. The choice of technique depends on the sample matrix and the specific analytical goal, such as resolving it from other fatty acids or differentiating it from its positional isomers.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of fatty acids. researchgate.netnih.gov For GC analysis, fatty acids like this compound must first be derivatized to increase their volatility. The most common method is conversion to fatty acid methyl esters (FAMEs). researchgate.net This derivatization allows the compound to be vaporized and travel through the GC column for separation.
The separation in a GC system is based on the differential partitioning of analytes between a stationary phase (a coating on the inside of a long, thin capillary column) and a mobile phase (an inert carrier gas like helium or hydrogen). internationaloliveoil.org FAMEs are separated based on their boiling points and polarity. While standard GC can separate FAMEs based on chain length and degree of unsaturation, resolving branched-chain isomers from their straight-chain counterparts can be challenging and often requires specialized, highly polar columns. researchgate.net
The coupling of GC to a Mass Spectrometer provides a powerful tool for identification. thepharmajournal.com As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). jeol.com The resulting high-energy ions fragment in a predictable pattern, creating a mass spectrum that serves as a molecular fingerprint. thepharmajournal.com This fragmentation pattern can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for identification. thepharmajournal.com For a compound like 7-methylhexadec-7-enoate, the mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from cleavages around the methyl branch and the double bond, aiding in its identification within a complex mixture. rsc.org
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS) for Positional Isomer Differentiation
While GC-MS is excellent for general mixture analysis, distinguishing between positional isomers of unsaturated fatty acids (i.e., isomers with the double bond at different locations) can be difficult. jsbms.jp Liquid Chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), offers superior capabilities for this purpose. jsbms.jpmdpi.com
Reverse-phase LC (RP-LC) is commonly used for fatty acid analysis, where separation is based on hydrophobicity. jsbms.jp However, the real power for isomer differentiation comes from the MS/MS step. nih.gov In LC-MS/MS, the fatty acids are ionized, often using electrospray ionization (ESI), and a specific ion (the precursor ion) corresponding to the deprotonated fatty acid is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov
The fragmentation pattern in CID can be specific to the position of the double bond. However, for underivatized fatty acids, the fragmentation is often not informative for locating the double bond. To overcome this, various derivatization strategies have been developed. For instance, derivatizing the carboxylic acid with a charge-switch tag like N-(4-aminomethylphenyl) pyridinium (AMPP) can dramatically improve ionization efficiency and direct fragmentation to the fatty acid chain, producing diagnostic ions that help pinpoint the double bond's location. nih.gov Other advanced MS/MS techniques, such as ozone-induced dissociation (OzID), can cleave the molecule specifically at the C=C double bond, providing unambiguous identification of positional isomers. rsc.orgnih.gov
Advanced Hyphenated Techniques (e.g., Comprehensive Two-Dimensional Gas Chromatography, GCxGC-MS)
For exceedingly complex samples containing numerous isomeric fatty acids, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation capacity.
In GCxGC, two different GC columns with orthogonal (different) separation mechanisms are connected in series. The entire sample is subjected to separation on both columns. For instance, a common setup for FAME analysis involves a nonpolar first-dimension column that separates analytes primarily by boiling point, followed by a polar second-dimension column that separates them based on polarity. This approach effectively spreads the components over a two-dimensional plane, resolving compounds that would otherwise co-elute in a single-column separation. nih.gov This enhanced resolution is particularly valuable for separating branched-chain unsaturated fatty acids from other isomers in intricate biological or food-related samples. The coupling to a mass spectrometer (often a high-speed time-of-flight, TOF-MS) ensures that mass spectra are acquired rapidly enough to identify the very narrow peaks produced by the GCxGC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of the carbon skeleton, the position of the methyl branch, and the location and geometry of the double bond.
Proton NMR (¹H NMR) for Diagnostic Olefinic and Methyl Signals
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. nih.gov Each chemically distinct proton produces a signal in the spectrum, and its chemical shift (δ), integration (area under the signal), and multiplicity (splitting pattern) provide structural clues. libretexts.org
For this compound, several diagnostic signals would be expected in the ¹H NMR spectrum:
Olefinic Proton: The single proton on the double bond (at C8) would appear in the characteristic olefinic region, typically between δ 5.2-5.5 ppm. nih.gov Its multiplicity would be influenced by coupling to the adjacent methylene protons at C9.
Methyl Protons: The protons of the terminal methyl group (C16) would resonate in the aliphatic region, around δ 0.8-0.9 ppm, likely as a triplet. aocs.org The protons of the methyl branch at C7 would have a distinct chemical shift, likely slightly different from the terminal methyl group, and would appear as a singlet since there are no protons on the adjacent C7.
Methylene Protons: The α-methylene protons (C2), which are adjacent to the carboxylic acid group, are deshielded and would appear around δ 2.35 ppm as a triplet. aocs.org The allylic protons (C6 and C9) adjacent to the double bond would be found around δ 2.0 ppm. nih.gov The remaining methylene protons in the long aliphatic chain would produce a large, overlapping signal cluster around δ 1.2-1.4 ppm. aocs.org
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Olefinic H (C8-H) | ~5.3 | Triplet |
| α-Methylene (C2-H₂) | ~2.35 | Triplet |
| Allylic Methylene (C6-H₂, C9-H₂) | ~2.0 | Multiplet |
| β-Methylene (C3-H₂) | ~1.65 | Multiplet |
| Chain Methylene (-CH₂-)n | ~1.3 | Multiplet |
| Branch Methyl (C7-CH₃) | ~1.6-1.7 | Singlet |
| Terminal Methyl (C16-H₃) | ~0.88 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups in fatty acids. nih.govaocs.orgorgchemboulder.com
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Methyl Branch Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. udel.edu Each chemically unique carbon atom gives a distinct signal, and its chemical shift is highly indicative of its bonding environment (e.g., sp³, sp², sp hybridization, proximity to electronegative atoms). compoundchem.comoregonstate.edu
For this compound, ¹³C NMR is crucial for confirming the position of both the methyl branch and the double bond. Key expected signals include:
Carboxyl Carbon: The carbon of the carboxylic acid group (C1) is the most deshielded, appearing far downfield around δ 175-180 ppm. researchgate.net
Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C7 and C8) would resonate in the olefinic region, typically between δ 125-135 ppm. nih.gov The substituted carbon (C7) would likely have a different chemical shift than the unsubstituted one (C8).
Methyl Carbons: The terminal methyl carbon (C16) would appear at the most upfield position, around δ 14 ppm. researchgate.net The carbon of the methyl branch attached to C7 would have a characteristic shift, typically in the δ 15-25 ppm range, which is distinct and confirmatory for the branch.
Methylene Carbons: The carbons of the long methylene chain would produce a series of signals between δ 22-35 ppm. researchgate.net Specific carbons, such as C2 (α to the carboxyl group) and the allylic carbons (C6 and C9), would have distinct and predictable chemical shifts.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1 (-COOH) | ~179 |
| C7 (=C(CH₃)-) | ~135 |
| C8 (-CH=) | ~128 |
| C2 (-CH₂COOH) | ~34 |
| C3 | ~25 |
| Chain Methylene (-CH₂-)n | ~29-32 |
| Allylic Carbons (C6, C9) | ~27-30 |
| Branch Methyl (C7-CH₃) | ~20 |
| Terminal Methyl (C16) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups in branched and unsaturated fatty acids. researchgate.netmagritek.com
Theoretical and Computational Studies of 7 Methylhexadec 7 Enoic Acid
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Membrane Interactions
Molecular modeling and molecular dynamics (MD) simulations serve as a "computational microscope," providing an atomic-level view of molecular behavior over time. purdue.edunih.gov These techniques are crucial for understanding the structural flexibility of 7-methylhexadec-7-enoic acid and its interactions with cell membranes.
Membrane Interactions: MD simulations are widely used to study how fatty acids interact with and permeate lipid bilayers, which are the primary components of cell membranes. purdue.edunih.gov For this compound, simulations can predict:
Insertion and Partitioning: How the molecule spontaneously inserts into a model membrane and where it preferentially locates (e.g., within the hydrophobic core or near the polar head groups). nih.gov
Orientation: The average orientation of the fatty acid within the bilayer. Unsaturated fatty acids often adopt a tilted orientation. researchgate.net
Membrane Perturbation: The effect of the fatty acid on membrane properties, such as thickness, fluidity, and lateral pressure profiles. Polyunsaturated fatty acids are known to increase membrane disorder. purdue.edu
These simulations provide a dynamic picture of the physical interactions governing the molecule's function at the membrane level, which is fundamental to its biological role. acs.org
Table 1: Hypothetical Conformational Analysis of this compound Isomers This table illustrates the potential output from a molecular mechanics calculation, showing how the cis/trans isomerism and the rotational state around key bonds could influence the molecule's stability.
| Conformer ID | Isomer (C7=C8) | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Predicted Stability |
| 1 | Cis | -120° (gauche) | 0.5 | Moderate |
| 2 | Cis | 180° (anti) | 0.0 | High |
| 3 | Trans | -60° (gauche) | 2.1 | Low |
| 4 | Trans | 180° (anti) | 1.5 | Moderate |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For this compound, a QSAR model could be developed to predict its activity in a specific context, such as antimicrobial or anti-inflammatory effects.
Building a QSAR model involves several key steps:
Dataset Compilation: A dataset of structurally similar molecules (analogues) with experimentally measured biological activities is required. Analogues of this compound could include variations in chain length, position of the methyl group, and degree of unsaturation.
Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can be simple (e.g., molecular weight, logP for lipophilicity) or complex, derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
A validated QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. mdpi.com Studies on other branched-chain fatty acids have shown they possess unique biological properties, suggesting that QSAR could be a valuable tool in exploring this chemical space. mdpi.com
Table 2: Hypothetical QSAR Data for this compound Analogues This table presents a hypothetical dataset that would be used to build a QSAR model for predicting antibacterial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration).
| Compound | Structure Modification | LogP | Molecular Surface Area (Ų) | LUMO Energy (eV) | Predicted pMIC |
| This compound | (Reference) | 6.8 | 350.5 | 0.95 | 4.5 |
| 7-Methylhexadecanoic acid | Saturated C7-C8 bond | 7.1 | 352.1 | 1.20 | 4.2 |
| Hexadec-7-enoic acid | No methyl group | 6.5 | 335.2 | 0.98 | 4.1 |
| 7-Methyloctadec-7-enoic acid | C18 chain | 7.8 | 380.8 | 0.94 | 4.8 |
| 8-Methylhexadec-8-enoic acid | Methyl at C8 | 6.8 | 350.7 | 0.96 | 4.4 |
In Silico Metabolism Prediction and Enzyme Interaction Modeling
Understanding the metabolic fate of a compound is essential in drug discovery and toxicology. In silico tools can predict how this compound is likely to be metabolized by the body. These predictions focus on Phase I and Phase II metabolic reactions.
Phase I Metabolism: These are typically oxidation, reduction, or hydrolysis reactions. For a fatty acid like this compound, key predicted Phase I reactions would involve cytochrome P450 (CYP) enzymes. Likely sites of metabolism (SoMs) include:
Omega-oxidation: Hydroxylation at the terminal carbon atom.
Beta-oxidation: A primary pathway for fatty acid degradation. scienceopen.com
Epoxidation: Oxidation of the C7=C8 double bond to form an epoxide.
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion.
Software platforms can model the interaction between this compound and specific metabolic enzymes. Using molecular docking, the fatty acid can be placed into the 3D structure of an enzyme's active site (e.g., a CYP isoform) to assess the binding affinity and the feasibility of a metabolic reaction. This helps predict which enzymes are most likely responsible for its breakdown.
Table 3: Predicted Metabolic Pathways for this compound This table outlines potential metabolic transformations predicted by in silico software.
| Reaction Type | Enzyme Family | Predicted Metabolite | Metabolic Phase |
| Epoxidation | Cytochrome P450 (CYP) | 7,8-epoxy-7-methylhexadecanoic acid | Phase I |
| Omega-hydroxylation | Cytochrome P450 (CYP) | 16-hydroxy-7-methylhexadec-7-enoic acid | Phase I |
| Beta-oxidation | Acyl-CoA oxidases | Chain-shortened fatty acids | Phase I |
| Glucuronidation | UGTs | 7-Methylhexadec-7-enoyl-glucuronide | Phase II |
Pathway Analysis and Network Reconstruction in Biological Systems
To understand the broader biological role of this compound, its structure can be used to query comprehensive metabolic pathway databases such as KEGG and Reactome. reactome.org This chemoinformatic approach maps the molecule to known biological pathways, providing hypotheses about its function.
Given its structure, this compound would likely be mapped to general fatty acid metabolism pathways. reactome.orgmdpi.com Computational analysis can help elucidate its specific role by:
Identifying Key Enzymes: Pinpointing the specific enzymes (e.g., acyl-CoA synthetases, desaturases) that are predicted to recognize and process this particular branched-chain fatty acid.
Network Reconstruction: Placing the molecule within the larger metabolic network of the cell. This can reveal connections to other metabolic processes, such as amino acid metabolism, glycerolipid synthesis, or inflammatory signaling pathways. scienceopen.comnih.gov
Such analyses can generate testable hypotheses about how fluctuations in the levels of this fatty acid might impact cellular homeostasis or contribute to disease states. unl.edu
Table 4: Potential Biological Pathways Involving this compound This table lists pathways where the compound might participate, based on its structural similarity to endogenous fatty acids.
| Pathway Name | Database ID (KEGG) | Key Enzymes | Potential Role of Compound |
| Fatty Acid Biosynthesis | map00061 | Fatty Acid Synthase (FASN) | Potential product or intermediate |
| Fatty Acid Degradation | map00071 | Acyl-CoA Dehydrogenase | Substrate for beta-oxidation |
| Biosynthesis of Unsaturated Fatty Acids | map01040 | Stearoyl-CoA Desaturase (SCD) | Substrate or product of desaturation |
| Glycerolipid Metabolism | map00561 | Glycerol-3-phosphate acyltransferase | Incorporation into triglycerides |
Chemoinformatic Approaches for Database Mining and Discovery
Chemoinformatics provides the tools to mine vast chemical and biological databases for information related to this compound. This is instrumental for discovering novel compounds with similar properties or for understanding the existing knowledge landscape. nih.gov
Key chemoinformatic applications include:
Similarity Searching: Using the structure of this compound as a query to search databases like PubChem, ChEMBL, or specialized lipidomics databases (e.g., LIPID MAPS). researchgate.netresearchgate.net This search is based on molecular fingerprints and similarity metrics (e.g., Tanimoto coefficient) and can identify compounds with similar structures that may have related biological activities. nih.gov
Substructure Searching: Identifying all compounds in a database that contain a specific chemical moiety of the query molecule, such as the methyl-enoic acid feature.
Knowledge Discovery: Automated analysis of large datasets can uncover relationships between fatty acid structures and specific microorganisms or disease states, highlighting the potential significance of compounds like this compound. nih.govresearchgate.net
These mining techniques can accelerate the discovery of new bioactive lipids and help build focused compound libraries for experimental screening.
Table 5: Hypothetical Output of a Similarity Search in a Chemical Database This table shows potential hits from a database search using this compound as the query, ranked by structural similarity.
| Hit Compound ID | Compound Name | Tanimoto Similarity | Known Biological Activity | Source Database |
| DB04567 | 10-Methylundec-5-enoic acid | 0.88 | Antibacterial | ChEMBL |
| PUB12345 | 7-Ethylhexadec-7-enoic acid | 0.85 | Not specified | PubChem |
| LMFA01170001 | Palmitoleic acid | 0.79 | Component of human lipids | LIPID MAPS |
| ZINC98765 | 7-Methylheptadecanoic acid | 0.75 | Not specified | ZINC |
Q & A
Q. How can researchers validate computational models predicting the physicochemical properties of this compound?
- Methodological Answer : Compare in silico predictions (e.g., logP, solubility) with empirical data from shake-flask experiments or HPLC-derived hydrophobicity indices. Use cross-validation techniques and external datasets to assess model generalizability .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to studies involving this compound in animal models?
Q. How should researchers address gaps in toxicity data for this compound?
- Methodological Answer : Conduct acute and subchronic toxicity assays per OECD guidelines (e.g., Test No. 423). Use in vitro hepatocyte models to screen for hepatic toxicity. Prioritize open-access data sharing to accelerate risk assessment .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
